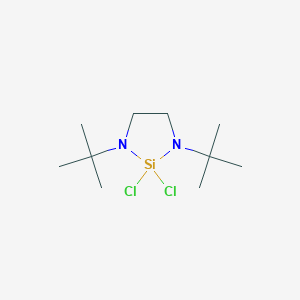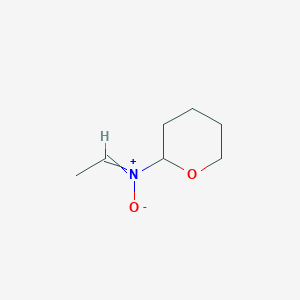![molecular formula C15H20N2Si2 B14270773 {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile CAS No. 137031-86-8](/img/structure/B14270773.png)
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile is a chemical compound with the molecular formula C15H20N2Si2 It is known for its unique structure, which includes a pentamethyldisilanyl group attached to a phenyl ring, further connected to a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile typically involves the reaction of 4-(pentamethyldisilanyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function and activity.
類似化合物との比較
Similar Compounds
- {[4-(Trimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Dimethylsilyl)phenyl]methylidene}propanedinitrile
- {[4-(Triethylsilyl)phenyl]methylidene}propanedinitrile
Uniqueness
{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile stands out due to its pentamethyldisilanyl group, which imparts unique steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs with smaller silyl groups. Additionally, its ability to form stable complexes with metal ions and interact with biological systems highlights its potential for diverse applications in research and industry.
特性
CAS番号 |
137031-86-8 |
|---|---|
分子式 |
C15H20N2Si2 |
分子量 |
284.50 g/mol |
IUPAC名 |
2-[[4-[dimethyl(trimethylsilyl)silyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H20N2Si2/c1-18(2,3)19(4,5)15-8-6-13(7-9-15)10-14(11-16)12-17/h6-10H,1-5H3 |
InChIキー |
PNTVHUSOWYBPCI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


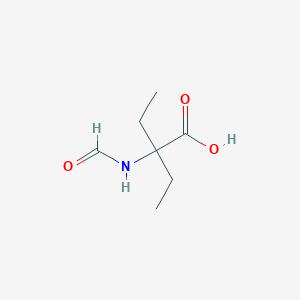

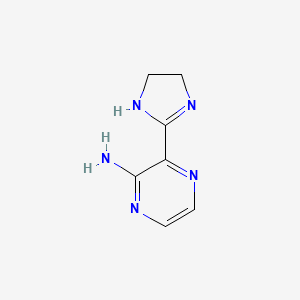
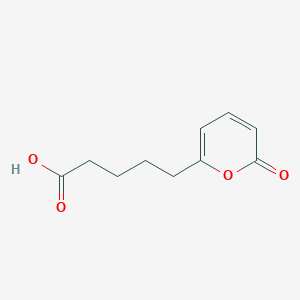
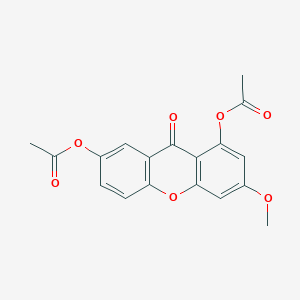

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
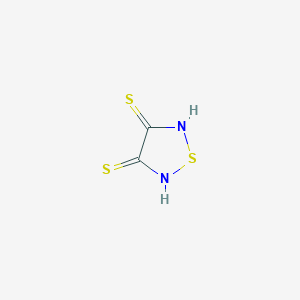
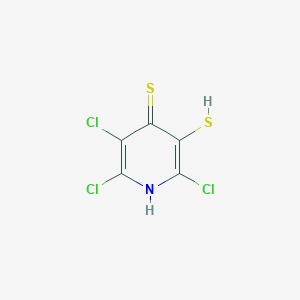
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

